An In-Depth Technical Guide to the Chemical Properties of 1-(Azetidin-3-yl)-4-benzylpiperazine
An In-Depth Technical Guide to the Chemical Properties of 1-(Azetidin-3-yl)-4-benzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Azetidin-3-yl)-4-benzylpiperazine is a heterocyclic compound of significant interest in medicinal chemistry, primarily utilized as a versatile building block in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, including its structure, synthesis, and analytical characterization. The molecule incorporates two key pharmacophores: the strained azetidine ring and the widely used piperazine moiety, a combination that offers unique structural and functional attributes for drug design. This document details a robust synthetic protocol for its preparation, including the synthesis of its precursors, and outlines its key spectral and physical characteristics. Its role as a synthetic intermediate is highlighted, providing a foundation for its application in the development of novel therapeutics.
Introduction
The confluence of the azetidine and piperazine scaffolds in a single molecule, 1-(Azetidin-3-yl)-4-benzylpiperazine, presents a compelling platform for drug discovery. Azetidines, as strained four-membered nitrogenous heterocycles, are increasingly recognized for their ability to impart favorable physicochemical properties to drug candidates, including improved solubility and metabolic stability.[1][2] The piperazine ring, conversely, is a ubiquitous structural motif in numerous approved drugs, valued for its ability to introduce basicity and engage in key interactions with biological targets.[3]
The combination of these two rings, linked to a benzyl group, creates a trifunctional scaffold with distinct reactive sites. The secondary amine of the azetidine ring, the tertiary amines of the piperazine ring, and the aromatic benzyl group all offer points for chemical modification, making 1-(Azetidin-3-yl)-4-benzylpiperazine a valuable intermediate for constructing diverse chemical libraries for high-throughput screening and lead optimization. This guide will systematically explore the chemical properties and synthesis of this compound, providing a technical foundation for its effective utilization in research and development.
Physicochemical and Structural Properties
1-(Azetidin-3-yl)-4-benzylpiperazine is typically handled in its free base form or as a more stable hydrochloride salt. The core properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(Azetidin-3-yl)-4-benzylpiperazine | - |
| Synonyms | 3-(4-Benzylpiperazin-1-yl)azetidine | - |
| CAS Number (Free Base) | 1272846-95-3 | |
| CAS Number (HCl Salt) | 2247849-88-1 | [4][5] |
| Molecular Formula | C₁₅H₂₃N₃ | |
| Molecular Weight | 231.34 g/mol | |
| Appearance | Expected to be a solid or oil | - |
Synthesis and Manufacturing
The synthesis of 1-(Azetidin-3-yl)-4-benzylpiperazine is a multi-step process that typically involves the use of protecting groups to ensure regioselectivity. A common and logical approach involves the coupling of a protected azetidine precursor with 1-benzylpiperazine, followed by deprotection.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 1-(Azetidin-3-yl)-4-benzylpiperazine involves disconnecting the C-N bond between the azetidine and piperazine rings. This leads to 1-benzylpiperazine and a suitable 3-substituted azetidine precursor. To prevent polymerization or side reactions, the azetidine nitrogen is typically protected, for example, with a tert-butoxycarbonyl (Boc) group. The 3-position of the azetidine can be functionalized with a leaving group, such as a tosylate, to facilitate nucleophilic substitution by the secondary amine of 1-benzylpiperazine.
Caption: Retrosynthetic analysis of 1-(Azetidin-3-yl)-4-benzylpiperazine.
Step-by-Step Synthetic Protocol
The following protocol describes a representative synthesis, starting from commercially available precursors.
Step 1: Synthesis of tert-Butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate
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To a solution of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) is added 1-benzylpiperazine (1.2 eq).
-
A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), is added to the mixture to act as a proton scavenger.
-
The reaction mixture is heated, typically to 80-100 °C, and stirred for 12-24 hours, or until reaction completion is observed by a suitable monitoring technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate.
Step 2: Deprotection to yield 1-(Azetidin-3-yl)-4-benzylpiperazine
-
The purified tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate from Step 1 is dissolved in a suitable solvent, such as dichloromethane (DCM).
-
An excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, is added to the solution.[6]
-
The mixture is stirred at room temperature for 1-4 hours, with reaction progress monitored by TLC or LC-MS.
-
Upon complete removal of the Boc protecting group, the solvent and excess acid are removed under reduced pressure.
-
If the hydrochloride salt is desired, the residue can be triturated with diethyl ether to induce precipitation, followed by filtration and drying.
-
For the free base, the residue is dissolved in water and basified with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH > 10.
-
The aqueous layer is then extracted multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford 1-(Azetidin-3-yl)-4-benzylpiperazine.
Caption: Workflow for the synthesis of 1-(Azetidin-3-yl)-4-benzylpiperazine.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group, including aromatic protons typically in the range of δ 7.2-7.4 ppm and a singlet for the benzylic methylene (-CH₂-) protons around δ 3.5 ppm. The piperazine ring protons would likely appear as multiplets in the δ 2.4-2.8 ppm region. The azetidine ring protons would present as a more complex set of multiplets, with the methine proton at the 3-position appearing further downfield due to the adjacent nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum would show aromatic signals between δ 127-138 ppm. The benzylic carbon would be expected around δ 63 ppm. The carbons of the piperazine ring would likely resonate in the range of δ 50-55 ppm, while the azetidine carbons would also appear in the aliphatic region.
Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS): In positive ion mode, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 232.19. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Fragmentation Pattern: The most likely fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to a prominent fragment ion at m/z 91, corresponding to the tropylium cation (C₇H₇⁺), which is a characteristic fragment for benzyl-containing compounds.[7]
Chromatographic Purity Assessment
The purity of 1-(Azetidin-3-yl)-4-benzylpiperazine can be assessed using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column. A suitable mobile phase would consist of a gradient of acetonitrile and water, with an additive such as formic acid or trifluoroacetic acid to ensure good peak shape for the basic amine functional groups. Detection can be achieved using a UV detector, typically at wavelengths between 210 and 254 nm.
Chemical Reactivity and Stability
The reactivity of 1-(Azetidin-3-yl)-4-benzylpiperazine is dictated by its three main functional components:
-
Azetidine Secondary Amine: The secondary amine of the azetidine ring is the most nucleophilic and sterically accessible site for further functionalization. It can readily undergo reactions such as acylation, alkylation, sulfonylation, and reductive amination to introduce a wide variety of substituents.
-
Piperazine Tertiary Amines: The two tertiary amines within the piperazine ring are less nucleophilic than the secondary amine of the azetidine but can still participate in reactions such as quaternization. Their basicity also allows for the formation of salts with various acids.
-
Benzyl Group: The benzyl group can be removed under hydrogenolysis conditions (e.g., H₂, Pd/C), which would unmask the secondary amine on the piperazine ring, providing another site for diversification.
The compound is expected to be stable under standard storage conditions, particularly as a hydrochloride salt. The free base may be susceptible to slow oxidation and is likely to absorb atmospheric carbon dioxide over time.[8]
Application in Medicinal Chemistry and Drug Development
1-(Azetidin-3-yl)-4-benzylpiperazine is primarily valued as a synthetic intermediate or building block in drug discovery programs. Its structure is present in a number of patented compounds, indicating its utility in the search for new therapeutic agents.
While specific biological activity data for the parent compound is not widely published, its derivatives have been investigated in various therapeutic areas. The incorporation of the azetidinyl-piperazine scaffold allows for the exploration of chemical space around known pharmacologically active cores. For instance, similar structures have been explored in the context of Bruton's Tyrosine Kinase (Btk) inhibitors, which have applications in immunology and oncology.[9] The general class of piperazine derivatives has been widely studied for a range of biological activities, including as antibacterial and antifungal agents.[10]
The utility of this compound lies in its ability to serve as a scaffold for creating libraries of molecules with diverse functionalities at the azetidine nitrogen, which can then be screened for activity against a wide range of biological targets.
Conclusion
1-(Azetidin-3-yl)-4-benzylpiperazine is a valuable and versatile chemical building block for drug discovery and development. Its synthesis, while requiring careful use of protecting groups, is achievable through established chemical transformations. The presence of multiple reactive sites allows for extensive chemical modification, enabling the creation of diverse libraries of compounds for biological screening. This technical guide provides a foundational understanding of its chemical properties, synthesis, and characterization, which should aid researchers and scientists in leveraging this compound for the development of next-generation therapeutics.
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